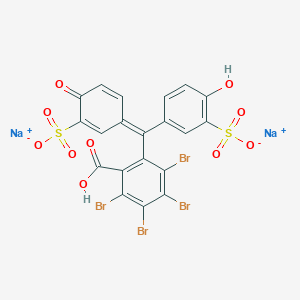

Sulfobromophthalein sodium hydrate

Description

A phenolphthalein that is used as a diagnostic aid in hepatic function determination.

Properties

Key on ui mechanism of action |

SULFOBROMOPHTHALEIN TEST FOR LIVER FUNCTION IS BASED ON THE FACT THAT IN PT WITH HEPATIC DYSFUNCTION, PERCENTAGE DISAPPEARANCE RATE & EST STORAGE CAPACITY...ARE DECR & PLASMA HALF-LIFE & EST EXCRETORY TIME OF DYE ARE INCR. |

|---|---|

CAS No. |

123359-42-2 |

Molecular Formula |

C20H10Br4Na2O11S2 |

Molecular Weight |

856.0 g/mol |

IUPAC Name |

disodium;2-hydroxy-5-[(Z)-(4-oxo-3-sulfonatocyclohexa-2,5-dien-1-ylidene)-(2,3,4,5-tetrabromo-6-carboxyphenyl)methyl]benzenesulfonate;hydrate |

InChI |

InChI=1S/C20H10Br4O10S2.2Na.H2O/c21-16-14(15(20(27)28)17(22)19(24)18(16)23)13(7-1-3-9(25)11(5-7)35(29,30)31)8-2-4-10(26)12(6-8)36(32,33)34;;;/h1-6,25H,(H,27,28)(H,29,30,31)(H,32,33,34);;;1H2/q;2*+1;/p-2/b13-8-;;; |

InChI Key |

SUFRDISKSMWQGX-MDRPGQOLSA-L |

Canonical SMILES |

C1=CC(=C(C=C1C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O2)C4=CC(=C(C=C4)O)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] |

Color/Form |

CRYSTALS WHITE CRYSTALLINE POWDER |

Related CAS |

297-83-6 (Parent) |

solubility |

SOL IN WATER; INSOL IN ALCOHOL, ACETONE |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the History and Application of Sulfobromophthalein (BSP) in Liver Function Assessment

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfobromophthalein (BSP) clearance test, once a cornerstone of hepatic function assessment, represents a pivotal chapter in the evolution of clinical hepatology. This guide provides a comprehensive technical overview of the BSP test, from its historical development and the underlying physiological principles to its detailed experimental protocol. We will explore the causality behind its widespread adoption, the mechanistic intricacies of its hepatic clearance, and the factors that ultimately led to its decline in clinical practice. This document serves as an in-depth resource for researchers and professionals in drug development, offering valuable insights into the principles of hepatic clearance and the historical context of liver function testing.

Introduction: The Quest for a Reliable Metric of Liver Function

Prior to the 20th century, the assessment of liver function was largely reliant on clinical observation and the rudimentary analysis of urine for bile pigments. The need for a more quantitative and sensitive measure of hepatic performance was a significant challenge in medicine. The introduction of dye clearance tests marked a paradigm shift, offering a dynamic way to probe the liver's excretory capacity. The rose bengal test, introduced in 1927, was an early example, but it was the development of the sulfobromophthalein (BSP) test that gained widespread acceptance and became a gold standard for decades.[1][2]

The BSP test was lauded for its sensitivity in detecting early or minimal impairment of liver parenchymal function, often before the onset of clinical jaundice.[1] Its utility extended to roughly gauging the extent of liver damage and monitoring the progression of hepatic diseases.[1][3] This guide will dissect the scientific underpinnings of this once-vital diagnostic tool.

Sulfobromophthalein (BSP): Chemical and Physical Properties

Sulfobromophthalein, also known as bromsulphalein, is a synthetic organic anion dye.[4] Its chemical formula is C20H8Br4Na2O10S2, and it exists as a hygroscopic crystalline solid with a bitter taste.[5][6] A key property of BSP is its solubility in water and insolubility in alcohol and acetone.[5] In alkaline solutions, BSP exhibits an intense bluish-purple color, a characteristic that forms the basis of its colorimetric quantification in serum.[1][5]

Table 1: Physicochemical Properties of Sulfobromophthalein Sodium

| Property | Value |

| CAS Registry Number | 71-67-0 |

| Molecular Formula | C20H8Br4Na2O10S2 |

| Molecular Weight | 838.00 g/mol |

| Appearance | Hygroscopic crystals |

| Solubility | Soluble in water; Insoluble in alcohol, acetone |

| Color in Alkaline Solution | Intense bluish-purple |

The Physiological Basis of the BSP Clearance Test

The utility of the BSP test is grounded in the liver's central role in the metabolism and excretion of xenobiotics. Following intravenous administration, BSP is rapidly and almost completely bound to plasma proteins, primarily albumin and alpha-1 lipoproteins.[6] The clearance of BSP from the bloodstream is a multi-step process that is critically dependent on several physiological factors:

-

Hepatic Blood Flow: The rate at which BSP is delivered to the liver is a primary determinant of its clearance.[6][7]

-

Hepatocellular Uptake: The unbound fraction of BSP is taken up from the sinusoidal blood into the hepatocytes.[4][6] This process is mediated by organic anion-transporting polypeptides (OATPs), specifically OATP1B1, OATP1B3, OATP1A2, and OATP2B1.[8]

-

Intracellular Conjugation: Within the hepatocytes, BSP is conjugated with glutathione (GSH) in a reaction catalyzed by glutathione S-transferases.[4][6][9] This conjugation step increases the water solubility of the dye, facilitating its excretion.

-

Biliary Excretion: The conjugated BSP is then actively transported across the canalicular membrane of the hepatocyte into the bile.[6][10] This is a rate-limiting step and is mediated by the multidrug resistance-associated protein 2 (MRP2).[8] The dye does not undergo significant enterohepatic circulation and is primarily excreted in the feces.[6]

Any impairment in these steps, whether due to hepatocellular damage, reduced hepatic blood flow, or biliary obstruction, will result in a decreased rate of BSP clearance and its retention in the plasma.[1]

Experimental Protocol: The Sulfobromophthalein Clearance Test

The standard BSP test involves the intravenous injection of a specific dose of the dye, followed by the collection of a blood sample after a set period to measure the amount of BSP remaining in the circulation.

Patient Preparation

-

The patient should be in a fasting state to avoid interference from lipemia.

-

A pre-injection blood sample may be drawn to serve as a blank for the colorimetric analysis, correcting for any baseline color due to hemolysis, bilirubin, or other substances.[1]

Dosing and Administration

-

The standard dose of BSP is 5 mg per kilogram of body weight.[1]

-

The dye is administered intravenously.

Sample Collection and Processing

-

A blood sample is typically drawn 45 minutes after the injection of the dye.[1]

-

The blood is allowed to clot, and the serum is separated by centrifugation.

Spectrophotometric Analysis

-

The serum sample is alkalinized, which causes the BSP to develop its characteristic purple color.[1]

-

The intensity of the color, which is proportional to the concentration of BSP, is measured using a spectrophotometer.[1]

-

The pre-injection serum sample, if collected, is treated in the same manner and used as a blank to zero the spectrophotometer.[1]

-

The percentage of BSP retained in the serum at 45 minutes is then calculated.

Interpretation of Results

In healthy individuals, the liver efficiently clears BSP from the blood. A retention of less than 5% of the injected dose at 45 minutes is generally considered normal.[4] Increased retention of BSP is indicative of impaired liver function.

Table 2: Interpretation of BSP Retention Values

| BSP Retention at 45 minutes | Interpretation |

| < 5% | Normal hepatic function |

| 5-15% | Mild hepatic impairment |

| > 15% | Significant hepatic impairment |

It is important to note that the BSP test is a non-specific indicator of liver dysfunction and does not differentiate between various types of liver disease.[11] For instance, both hepatocellular damage (e.g., in hepatitis or cirrhosis) and biliary obstruction can lead to abnormal BSP retention.[1]

Visualizing the Process: Diagrams and Workflows

Hepatic Clearance of Sulfobromophthalein

Caption: Hepatic uptake, conjugation, and excretion of BSP.

Experimental Workflow of the BSP Test

Caption: Step-by-step workflow of the BSP clearance test.

The Decline of the BSP Test: Limitations and the Rise of Alternatives

Despite its historical significance, the use of the BSP test has been largely discontinued in clinical practice for several reasons:

-

Adverse Reactions: The primary reason for its decline was the risk of severe, and sometimes fatal, anaphylactic reactions.[4]

-

Lack of Specificity: The test could not distinguish between different causes of liver dysfunction.[11]

-

Development of Safer and More Specific Tests: The advent of enzymatic tests, such as the measurement of serum aminotransferases (ALT and AST), alkaline phosphatase (ALP), and bilirubin, provided safer and more specific markers of liver injury and function.[3][12][13] These tests, often referred to as a liver function panel, offer a more comprehensive picture of liver health.[14][15] Furthermore, non-invasive methods for assessing liver fibrosis, such as transient elastography (FibroScan®) and various scoring systems (e.g., FIB-4), have become valuable tools.[14][16][17][18]

Conclusion: A Legacy of Insight

The sulfobromophthalein clearance test, while no longer in routine clinical use, remains a subject of significant historical and scientific importance. It was a pioneering tool that provided a dynamic assessment of the liver's excretory function and laid the groundwork for our modern understanding of hepatic physiology and pathophysiology. For researchers and professionals in drug development, the principles underlying the BSP test—hepatic uptake, metabolism, and excretion—are still highly relevant. The story of BSP serves as a powerful reminder of the continuous evolution of diagnostic medicine and the ongoing quest for safer, more specific, and more informative biomarkers of organ function.

References

-

SULFOBROMOPHTHALEIN SODIUM EXCRETION TEST AS A MEASURE OF LIVER FUNCTION IN PREMATURE INFANTS | Pediatrics - AAP Publications. (n.d.). Retrieved January 25, 2026, from [Link]

-

Liver function tests - Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link]

- Segal, E. (1961). Laboratory notes: The Bromsulphalein® Test of Liver Function.

-

Sulfobromophthalein Sodium. (n.d.). In Merck Index. Retrieved January 25, 2026, from [Link]

-

Best Biomarkers to Monitor Detoxification and Liver Function | Learn With Superpower. (2025, October 29). Retrieved January 25, 2026, from [Link]

- Häcki, W., Bircher, J., & Preisig, R. (1976). A new look at the plasma disappearance of sulfobromophthalein (BSP): correlation with the BSP transport maximum and the hepatic plasma flow in man. The Journal of Laboratory and Clinical Medicine, 88(6), 1019–1031.

-

Sulfobromophthalein Sodium | C20H8Br4Na2O10S2 | CID 6282 - PubChem. (n.d.). Retrieved January 25, 2026, from [Link]

-

bromsulphalein test - YouTube. (2023, March 22). Retrieved January 25, 2026, from [Link]

-

Evaluation of Liver Function | Choose the Right Test - ARUP Consult. (2025, April 29). Retrieved January 25, 2026, from [Link]

-

Bromsulphalein test | medicine - Britannica. (n.d.). Retrieved January 25, 2026, from [Link]

-

Common Liver Tests | Johns Hopkins Medicine. (n.d.). Retrieved January 25, 2026, from [Link]

-

Habib, S. (n.d.). Historical Perspective - Liver Institute PLLC. Retrieved January 25, 2026, from [Link]

-

Non-Invasive Testing - Liver Education Advocates. (n.d.). Retrieved January 25, 2026, from [Link]

- Bar-Meir, S., Bar-Tal, L., Papa, M. Z., & Peled, Y. (1986). Bromsulfophthalein clearance and aminopyrine test in patients with Gilbert's syndrome. The Israel Journal of Medical Sciences, 22(5), 376–379.

-

Synthesis and Properties of Sulfur-Containing Organophosphorus Extractants Based on Red Phosphorus, Alkyl Bromides, and Elemental Sulfur - MDPI. (2023, April 26). Retrieved January 25, 2026, from [Link]

-

Liver Function Tests (LFTs), Animation - YouTube. (2021, January 11). Retrieved January 25, 2026, from [Link]

-

Use of non-invasive tests for liver fibrosis | This Changed My Practice (TCMP) by UBC CPD. (2022, March 9). Retrieved January 25, 2026, from [Link]

- Abe, H., & Okuda, K. (1975). Biliary excretion of conjugated sulfobromophthalein (BSP) in constitutional conjugated hyperbilirubinemias. Digestion, 13(5), 272–283.

- Center, S. A., Slater, M. R., & Manwarren, T. (1993). Evaluation of the bromosulfophthalein 30-minute retention test for the diagnosis of hepatic disease in dogs.

-

Sulfobromophthalein Sodium Salt Hydrate - MP Biomedicals. (n.d.). Retrieved January 25, 2026, from [Link]

-

"Preparing for a Liver Function Test: Essential Tips" - Continental Hospitals. (2024, August 19). Retrieved January 25, 2026, from [Link]

-

Liver Function Tests • LITFL • CCC Investigations. (2023, February 23). Retrieved January 25, 2026, from [Link]

- Mousa, O. Y., & Kamath, P. S. (2021). A History of the Assessment of Liver Performance. Clinical Liver Disease, 18(1), 28–33.

-

Bromsulfthalein - Grokipedia. (n.d.). Retrieved January 25, 2026, from [Link]

- Schoenfield, L. J., Foulk, W. T., & Butt, H. R. (1964). Studies of Sulfobromophthalein Sodium (BSP) Metabolism in Man. I. In Normal Subjects and Patients with Hepatic Disease.

- Thompson, E. N., Williams, R., & Sherlock, S. (1965). Effect of age on liver function with particular reference to bromsulphalein excretion. Gut, 6(3), 266–269.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Historical Perspective - Liver Institute PLLC [liverinstitutepllc.org]

- 3. Liver function tests - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Sulfobromophthalein Sodium [drugfuture.com]

- 6. Sulfobromophthalein Sodium | C20H8Br4Na2O10S2 | CID 6282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. publications.aap.org [publications.aap.org]

- 8. caymanchem.com [caymanchem.com]

- 9. Effect of age on liver function with particular reference to bromsulphalein excretion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biliary excretion of conjugated sulfobromophthalein (BSP) in constitutional conjugated hyperbilirubinemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of the bromosulfophthalein 30-minute retention test for the diagnosis of hepatic disease in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. hopkinsmedicine.org [hopkinsmedicine.org]

- 13. youtube.com [youtube.com]

- 14. Evaluation of Liver Function | Choose the Right Test [arupconsult.com]

- 15. continentalhospitals.com [continentalhospitals.com]

- 16. Best Biomarkers to Monitor Detoxification and Liver Function | Learn With Superpower [superpower.com]

- 17. liveradvocates.org [liveradvocates.org]

- 18. Use of non-invasive tests for liver fibrosis - This Changed My Practice (TCMP) by UBC CPD [thischangedmypractice.com]

An In-depth Technical Guide on the Core Mechanism of Action of Sulfobromophthalein Sodium Hydrate

Introduction

Sulfobromophthalein (BSP) sodium hydrate, a synthetic dye, has historically served as a pivotal tool in the assessment of hepatic function.[1][2] Its clearance from the bloodstream is intricately linked to the liver's capacity for uptake, metabolism, and excretion, providing a dynamic measure of hepatobiliary integrity.[3] This technical guide provides a comprehensive exploration of the molecular mechanisms governing the disposition of sulfobromophthalein, intended for researchers, scientists, and professionals in drug development. We will delve into the sequential processes of sinusoidal uptake, intracellular conjugation, and canalicular export, highlighting the key transport proteins and enzymatic pathways involved. Furthermore, we will examine the clinical relevance of BSP clearance in the context of inherited disorders of bilirubin metabolism and present a foundational experimental protocol for its assessment.

Part 1: The Hepatic Journey of Sulfobromophthalein

The clearance of intravenously administered sulfobromophthalein is a multi-step process that reflects several aspects of liver function, including hepatic blood flow, hepatocyte uptake, intracellular metabolism, and biliary excretion.[3]

Sinusoidal Uptake: A Transporter-Mediated Entry

Upon reaching the liver sinusoids, BSP, which is largely bound to plasma proteins like albumin, is taken up by hepatocytes.[3] This process is not passive diffusion but rather a facilitated transport mediated by specific proteins on the basolateral (sinusoidal) membrane of the hepatocytes.

The primary mediators of BSP uptake are members of the Organic Anion Transporting Polypeptide (OATP) family, particularly OATP1B1 (encoded by the SLCO1B1 gene) and OATP1B3.[4][5][6][7] These transporters are crucial for the hepatic uptake of a wide range of endogenous compounds, including bilirubin and bile acids, as well as numerous drugs.[4][5] The kinetics of BSP uptake have been shown to be saturable, indicating a carrier-mediated process.[8][9] Studies using isolated rat hepatocytes have demonstrated a high-affinity, low-capacity transport system for BSP.[9] Interestingly, the presence of albumin, which binds BSP in the plasma, significantly influences the kinetics of its uptake, suggesting that the unbound fraction of BSP is what is primarily transported.[10]

The following diagram illustrates the initial step of BSP uptake from the sinusoidal blood into the hepatocyte.

Caption: Sinusoidal uptake of BSP via OATP transporters.

Intracellular Conjugation: The Detoxification Step

Once inside the hepatocyte, sulfobromophthalein undergoes conjugation with glutathione (GSH).[3][11][12] This is a critical detoxification step that increases the water solubility of the BSP molecule, facilitating its subsequent excretion into the bile.[13] The conjugation reaction involves the formation of a thioether linkage between the BSP molecule and the sulfhydryl group of glutathione.[12] This process is catalyzed by glutathione S-transferases (GSTs), a superfamily of enzymes abundant in the liver.[11][14] The capacity for glutathione conjugation of BSP is distributed throughout the liver acinus, in both Zone 1 and Zone 3 hepatocytes.[15]

The product of this reaction is sulfobromophthalein-glutathione conjugate (BSP-GSH).[16] The intracellular conjugation is a rapid process, leading to the accumulation of the conjugate within the hepatocyte before its excretion.[17]

Canalicular Export: The Final Exit

The final step in the hepatic clearance of sulfobromophthalein is the active transport of the BSP-GSH conjugate across the canalicular membrane of the hepatocyte into the bile. This process is mediated by the Multidrug Resistance-Associated Protein 2 (MRP2), also known as ABCC2.[18][19] MRP2 is an ATP-dependent efflux pump that transports a wide variety of organic anions, particularly conjugated compounds like bilirubin glucuronides and glutathione conjugates.[18][19][20]

The functional importance of MRP2 in this process is underscored by the genetic disorder Dubin-Johnson syndrome.[21][22][23] In individuals with this autosomal recessive condition, mutations in the ABCC2 gene lead to a deficient or non-functional MRP2 protein.[20][23] This results in impaired secretion of conjugated bilirubin and other organic anions, including BSP-GSH, into the bile, leading to their reflux into the bloodstream and causing conjugated hyperbilirubinemia.[21][24] Consequently, the BSP clearance test in these patients shows a characteristic pattern of initial plasma disappearance followed by a secondary rise in plasma concentration due to the reflux of the conjugated dye.[25]

The complete intracellular pathway of BSP is depicted in the following workflow diagram.

Caption: Intracellular processing and excretion of BSP.

Part 2: Clinical and Pharmacological Significance

The intricate mechanism of BSP clearance makes it a valuable probe for investigating liver function and the activity of specific drug transporters.

The Sulfobromophthalein (BSP) Clearance Test

The BSP clearance test was historically a widely used clinical tool to assess liver function.[1] The test involves the intravenous administration of a standard dose of BSP, followed by the measurement of its retention in the plasma at a specific time point, typically 45 minutes.[2] Impaired liver function, whether due to hepatocellular damage, biliary obstruction, or reduced hepatic blood flow, results in delayed clearance and increased plasma retention of the dye.[2]

While largely replaced in routine clinical practice by less invasive and more specific enzyme tests, the BSP clearance test remains a valuable research tool for studying hepatic transport mechanisms and the effects of drugs on these pathways.

Insights from Inherited Hyperbilirubinemias

The study of inherited disorders of bilirubin metabolism has provided crucial insights into the molecular players involved in BSP clearance.

-

Dubin-Johnson Syndrome: As previously mentioned, this condition is caused by mutations in the ABCC2 gene, leading to a defective MRP2 transporter.[20][23] The characteristic finding in the BSP test is a secondary rise in plasma BSP concentration after an initial decline, reflecting the reflux of the conjugated dye from the hepatocyte back into the circulation.[25]

-

Rotor Syndrome: This is another benign, autosomal recessive disorder characterized by conjugated hyperbilirubinemia.[26][27][28] Unlike Dubin-Johnson syndrome, the liver is not pigmented.[26] Rotor syndrome is caused by mutations in both the SLCO1B1 and SLCO1B3 genes, which encode the OATP1B1 and OATP1B3 transporters, respectively.[26] This leads to a combined defect in the hepatic uptake and storage of bilirubin and other organic anions, including BSP.[26][27][29] Consequently, the BSP clearance is markedly reduced in these patients.[29]

| Condition | Defective Protein(s) | Primary Defect | BSP Test Finding |

| Dubin-Johnson Syndrome | MRP2 (ABCC2) | Canalicular excretion of conjugated BSP | Secondary rise in plasma BSP |

| Rotor Syndrome | OATP1B1 and OATP1B3 | Sinusoidal uptake and storage of BSP | Markedly reduced clearance |

Drug Development and Drug-Drug Interactions

Understanding the transporters involved in BSP disposition is critical in modern drug development. OATP1B1, OATP1B3, and MRP2 are key determinants of the pharmacokinetics of many drugs. Inhibition of these transporters by co-administered medications can lead to significant drug-drug interactions, resulting in altered drug exposure and potential toxicity. Therefore, BSP can be used as a probe substrate to investigate the inhibitory potential of new chemical entities on these transport pathways.

Part 3: Experimental Protocol - The Sulfobromophthalein (BSP) Clearance Test

The following is a foundational, step-by-step methodology for performing a BSP clearance test in a research setting, such as in preclinical animal models.

Materials

-

Sulfobromophthalein sodium hydrate solution (sterile, for injection)

-

Saline solution (0.9% NaCl, sterile)

-

Anesthetic agent (appropriate for the animal model)

-

Blood collection tubes (e.g., with heparin or EDTA)

-

Centrifuge

-

Spectrophotometer

-

Alkalinizing agent (e.g., 0.1 N NaOH)

-

Acidifying agent (e.g., 0.1 N HCl)

Procedure

-

Animal Preparation: The animal is anesthetized and a catheter is placed in a suitable blood vessel (e.g., femoral vein for injection and carotid artery for blood sampling) for drug administration and blood collection.

-

Baseline Blood Sample: A pre-injection blood sample is collected to serve as a blank.

-

BSP Administration: A precise dose of BSP solution (typically 5 mg/kg body weight) is administered intravenously.[2] The injection should be given over a defined period (e.g., 1 minute).

-

Timed Blood Sampling: Blood samples are collected at specific time points post-injection (e.g., 2, 5, 10, 15, 30, and 45 minutes).

-

Plasma Separation: The collected blood samples are centrifuged to separate the plasma.

-

Sample Analysis:

-

To an aliquot of plasma, an alkalinizing agent is added. BSP is purple in an alkaline solution.[1]

-

A corresponding aliquot of the pre-injection plasma is treated in the same manner to serve as a blank.

-

The absorbance of the samples is read at the appropriate wavelength (typically around 580 nm) using a spectrophotometer.

-

The concentration of BSP in each plasma sample is determined by comparing the absorbance to a standard curve prepared with known concentrations of BSP.

-

-

Data Analysis: The plasma concentration of BSP is plotted against time. The percentage of BSP retained at 45 minutes can be calculated, and pharmacokinetic parameters such as clearance and half-life can be determined.

Experimental Workflow Diagram

Caption: Workflow for the BSP clearance test.

Conclusion

The mechanism of action of sulfobromophthalein sodium hydrate is a well-defined, multi-step process involving transporter-mediated uptake into hepatocytes, intracellular conjugation with glutathione, and active canalicular export into the bile. The key molecular players in this pathway, namely OATP1B1, OATP1B3, and MRP2, are of significant interest in the fields of hepatology and drug development. While the clinical use of the BSP clearance test has diminished, its value as a research tool for elucidating hepatic physiology and investigating drug-transporter interactions remains substantial. A thorough understanding of the hepatic disposition of BSP provides a foundational framework for appreciating the complex and vital role of the liver in xenobiotic clearance.

References

-

The kinetics of sulfobromophthalein uptake by rat liver sinusoidal vesicles. PubMed. Available at: [Link].

-

(Sulfobromophthalein)glutathione conjugate. PubChem. Available at: [Link].

-

MATURATION OF THE SULFOBROMOPHTHALEIN SODIUM-GLUTATHIONE CONJUGATING SYSTEM IN RAT LIVER. PMC. Available at: [Link].

-

Sulfobromophthalein tolerance test in patients with Dubin-Johnson syndrome and their relatives. PubMed. Available at: [Link].

-

Rotor Syndrome. StatPearls. Available at: [Link].

-

The apical conjugate efflux pump ABCC2 (MRP2). PubMed. Available at: [Link].

-

Hepatocellular uptake of sulfobromophthalein and bilirubin is selectively inhibited by an antibody to the liver plasma membrane sulfobromophthalein/bilirubin binding protein. PMC. Available at: [Link].

-

Substrate- and pH-Specific Antifolate Transport Mediated by Organic Anion-Transporting Polypeptide 2B1 (OATP2B1-SLCO2B1). PMC. Available at: [Link].

-

Laboratory notes: The Bromsulphalein® Test of Liver Function. Postgraduate Medicine. Available at: [Link].

-

SULFOBROMOPHTHALEIN SODIUM EXCRETION TEST AS A MEASURE OF LIVER FUNCTION IN PREMATURE INFANTS. Pediatrics. Available at: [Link].

-

Hepatocytes of Zones 1 and 3 conjugate sulfobromophthalein with glutathione. PubMed. Available at: [Link].

-

Conjugation of sulfobromophthalein sodium with glutathione in thioether linkage by the rat. PubMed. Available at: [Link].

-

Inhibition of multidrug resistance-associated protein 2 (MRP2) activity by the contraceptive gestodene. CONICET. Available at: [Link].

-

Uptake of sulfobromophthalein-glutathione conjugate by isolated hepatocytes. American Physiological Society Journal. Available at: [Link].

-

Structure of human drug transporters OATP1B1 and OATP1B3. PMC. Available at: [Link].

-

Increased sulfobromophthalein clearance in a patient receiving phenobarbital and other anticonvulsant drugs. PubMed. Available at: [Link].

-

Rotor Syndrome. AccessAnesthesiology. Available at: [Link].

-

MATURATION OF THE SULFOBROMOPHTHALEIN SODIUM-GLUTATHIONE CONJUGATING SYSTEM IN RAT LIVER*. Scilit. Available at: [Link].

-

Role of multidrug resistance protein 2 (MRP2, ABCC2) in alkylating agent detoxification: MRP2 potentiates glutathione S-transferase A1-1-mediated resistance to chlorambucil cytotoxicity. PubMed. Available at: [Link].

-

Hepatocellular sulfobromophthalein uptake at physiologic albumin concentrations: kinetic evidence for a high affinity/low capacity sinusoidal membrane system. PubMed. Available at: [Link].

-

Dye clearance studies in Rotor's syndrome. PubMed. Available at: [Link].

-

Drug-Induced Fatty Liver Disease (DIFLD): A Comprehensive Analysis of Clinical, Biochemical, and Histopathological Data for Mechanisms Identification and Consistency with Current Adverse Outcome Pathways. MDPI. Available at: [Link].

-

Metabolism and Clearance - Part One. LITFL. Available at: [Link].

-

OATP1B1. Solvo Biotechnology. Available at: [Link].

-

Dubin-Johnson syndrome. Orphanet. Available at: [Link].

-

Rotor syndrome. Wikipedia. Available at: [Link].

-

Determination of sulfobromophthalein excretion in rabbits. PubMed. Available at: [Link].

-

Dubin–Johnson syndrome. Wikipedia. Available at: [Link].

-

Effects of Organic Anion Transporting Polypeptide (OATP1B1/SLCO1B1) Genetic Polymorphism on Statin Therapy. Biomedical and Pharmacology Journal. Available at: [Link].

-

Liver Function Tests-II:: Test for Excretory function (BSP Dye Test, Rose Bengal Dye Test). YouTube. Available at: [Link].

-

MRP2. Solvo Biotechnology. Available at: [Link].

-

Liver Function Tests in Adults – a guide for GPs. Royal United Hospitals Bath NHS Foundation Trust. Available at: [Link].

-

In Vitro Transport Activity and Trafficking of MRP2/ABCC2 Polymorphic Variants. PMC. Available at: [Link].

-

Organic anion transporting polypeptides OATP1B1 and OATP1B3 and their genetic variants influence the pharmacokinetics and pharmacodynamics of raloxifene. PMC. Available at: [Link].

-

Rotor syndrome. Orphanet. Available at: [Link].

-

Dubin-Johnson Syndrome: Practice Essentials, Background, Pathophysiology and Etiology. Medscape. Available at: [Link].

-

The Importance of Conjugation with Glutathione for Sulfobromophthalein Sodium (BSP) Transfer from Blood to Bile. PMC. Available at: [Link].

-

Dubin-Johnson syndrome. MedlinePlus. Available at: [Link].

-

Drug clearance during Continuous Veno-Venous Hemofiltration (CVVH). A mathematical model based on ex-vivo experiments. NIH. Available at: [Link].

-

Guidelines on the management of abnormal liver blood tests. The British Society Of Gastroenterology. Available at: [Link].

-

In Vitro Hepatic Uptake Assays. Charles River Laboratories. Available at: [Link].

-

Sulfobromophthalein Sodium. PubChem. Available at: [Link].

-

Therapeutic potential of sulforaphane in liver diseases: a review. PMC. Available at: [Link].

-

Drug-Induced Hepatotoxicity. StatPearls. Available at: [Link].

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. youtube.com [youtube.com]

- 3. Sulfobromophthalein Sodium | C20H8Br4Na2O10S2 | CID 6282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Structure of human drug transporters OATP1B1 and OATP1B3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. OATP1B1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 6. Effects of Organic Anion Transporting Polypeptide (OATP1B1/SLCO1B1) Genetic Polymorphism on Statin Therapy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. Organic anion transporting polypeptides OATP1B1 and OATP1B3 and their genetic variants influence the pharmacokinetics and pharmacodynamics of raloxifene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The kinetics of sulfobromophthalein uptake by rat liver sinusoidal vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hepatocellular uptake of sulfobromophthalein and bilirubin is selectively inhibited by an antibody to the liver plasma membrane sulfobromophthalein/bilirubin binding protein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hepatocellular sulfobromophthalein uptake at physiologic albumin concentrations: kinetic evidence for a high affinity/low capacity sinusoidal membrane system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MATURATION OF THE SULFOBROMOPHTHALEIN SODIUM-GLUTATHIONE CONJUGATING SYSTEM IN RAT LIVER - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Conjugation of sulfobromophthalein sodium with glutathione in thioether linkage by the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Importance of Conjugation with Glutathione for Sulfobromophthalein Sodium (BSP) Transfer from Blood to Bile - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MATURATION OF THE SULFOBROMOPHTHALEIN SODIUM-GLUTATHIONE CONJUGATING SYSTEM IN RAT LIVER* | Scilit [scilit.com]

- 15. Hepatocytes of Zones 1 and 3 conjugate sulfobromophthalein with glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. (Sulfobromophthalein)glutathione conjugate | C30H25Br4N3Na2O16S3 | CID 162696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. journals.physiology.org [journals.physiology.org]

- 18. The apical conjugate efflux pump ABCC2 (MRP2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. MRP2 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 20. In Vitro Transport Activity and Trafficking of MRP2/ABCC2 Polymorphic Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Orphanet: Dubin-Johnson syndrome [orpha.net]

- 22. Dubin–Johnson syndrome - Wikipedia [en.wikipedia.org]

- 23. Dubin-Johnson syndrome: MedlinePlus Genetics [medlineplus.gov]

- 24. Dubin-Johnson Syndrome: Practice Essentials, Background, Pathophysiology and Etiology [emedicine.medscape.com]

- 25. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]

- 26. Rotor Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. Rotor syndrome - Wikipedia [en.wikipedia.org]

- 28. Orphanet: Rotor syndrome [orpha.net]

- 29. Dye clearance studies in Rotor's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Cellular Uptake Pathway of Sulfobromophthalein (BSP) Dye: Mechanisms, Assays, and Drug Development Implications

Abstract

Sulfobromophthalein (BSP), a classic diagnostic agent for liver function, has found renewed importance in modern drug development as a critical probe substrate for assessing the activity of hepatic uptake transporters. This technical guide provides an in-depth exploration of the cellular uptake pathway of BSP, designed for researchers, scientists, and drug development professionals. We will dissect the molecular machinery responsible for BSP's entry into hepatocytes, detail the experimental methodologies to quantify this process, and discuss the regulatory significance of these studies. Our focus is on the Organic Anion Transporting Polypeptides (OATPs), the primary gatekeepers of hepatic BSP clearance. This document moves beyond simple procedural lists to explain the causal relationships behind experimental design, ensuring a robust and scientifically sound understanding of this vital pathway.

The Central Role of Sulfobromophthalein in Hepatic Transport

Historically, the clearance of intravenously administered sulfobromophthalein served as a benchmark for assessing liver function. While its clinical use has diminished, BSP's utility in preclinical and clinical pharmacology has grown substantially. Its properties as a large, amphipathic organic anion make it an ideal substrate for specific transporters that mediate the uptake of a wide range of drugs and endogenous compounds from the blood into the liver.[1]

Understanding the kinetics of BSP transport is therefore not merely an academic exercise; it is a crucial component of modern drug safety assessment. Inhibition of these pathways can lead to elevated plasma concentrations of co-administered drugs, increasing the risk of adverse events and drug-induced liver injury (DILI). Consequently, BSP is now a standard tool used to investigate potential drug-drug interactions (DDIs) involving hepatic uptake transporters.[2][3]

The Molecular Gateway: Organic Anion Transporting Polypeptides (OATPs)

The uptake of BSP from sinusoidal blood into hepatocytes is not a passive process. It is an active, carrier-mediated event predominantly facilitated by members of the Organic Anion Transporting Polypeptide (OATP) family, which are part of the Solute Carrier (SLC) superfamily of transporters.[4][5][6]

Key Players: OATP1B1 and OATP1B3

In the human liver, two OATP isoforms are of principal importance for drug disposition:

-

OATP1B1 (encoded by SLCO1B1) : Exhibits broad substrate specificity, transporting endogenous compounds like bilirubin and bile acids, as well as numerous drugs, including many statins.[7]

-

OATP1B3 (encoded by SLCO1B3) : Shares significant sequence homology (~80%) and overlapping substrate specificity with OATP1B1, but also transports some unique substrates.[8][9]

Both OATP1B1 and OATP1B3 are localized to the basolateral (sinusoidal) membrane of human hepatocytes, positioning them perfectly to extract substrates from the portal circulation.[7][10] Their coordinated action is a critical first step for the metabolism and biliary excretion of many xenobiotics.[1] BSP is a non-specific substrate, transported efficiently by both OATP1B1 and OATP1B3, making it an excellent probe for the combined function of these key hepatic transporters.[2]

The Mechanism and Kinetics of BSP Cellular Uptake

The transport of BSP by OATPs is a complex process. While the exact transport mechanism is not fully elucidated, it is believed to involve the exchange of bicarbonate ions or the co-transport of glutathione.[8] The process is electrogenic, meaning it is influenced by the membrane potential.[11] The rate of transport follows Michaelis-Menten kinetics, which can be characterized by two key parameters:

-

Km (Michaelis-Menten constant): Represents the substrate concentration at which the transport rate is half of its maximum. It is an inverse measure of the transporter's affinity for the substrate.

-

Vmax (Maximum velocity): The maximum rate of transport when the transporter is saturated with the substrate.

Understanding these kinetic parameters is fundamental for predicting the likelihood of DDIs.

Table 1: Representative Kinetic Parameters for OATP-Mediated Transport

| Transporter | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Source |

| OATP1B1 | Estradiol-17β-glucuronide | 6.3 ± 1.2 | 460 ± 96 | [12] |

| OATP1B1 | Methotrexate | ~25-40 | Not specified | [13] |

| OATP1B3 | Methotrexate | ~25-40 | Not specified | [13] |

Note: Specific kinetic values for BSP can vary between experimental systems. The data presented are for common OATP substrates to illustrate typical ranges.

The following diagram illustrates the process of BSP uptake into a hepatocyte.

Figure 2: Workflow for an in vitro OATP inhibition assay using BSP.

Step-by-Step Methodology:

-

Cell Seeding: Plate HEK293-OATP1B1 and HEK293-Mock cells in parallel on a 96-well plate and allow them to form a monolayer.

-

Pre-incubation: Aspirate the culture medium. Wash the cell monolayer once with warm (37°C) Uptake Buffer. Add Uptake Buffer containing various concentrations of the test compound, a positive control inhibitor (e.g., 1 µM Rifamycin SV), or vehicle control. Incubate for 10-15 minutes at 37°C.

-

Causality: This step allows the inhibitor to equilibrate with the cells and bind to the transporter before the substrate is introduced.

-

-

Initiate Uptake: Remove the pre-incubation solution and immediately add warm Uptake Buffer containing a fixed concentration of BSP (typically at or below the Km) along with the same concentrations of inhibitors used in the previous step.

-

Timed Incubation: Incubate the plate at 37°C for a short, defined period (e.g., 2-5 minutes).

-

Causality: The incubation time must be short and within the linear range of uptake. [14]This ensures that the measurement reflects the initial rate of transport and is not confounded by subsequent events like substrate efflux or metabolism.

-

-

Termination: To stop the transport process, rapidly aspirate the uptake solution and immediately wash the monolayer three times with ice-cold Uptake Buffer.

-

Causality: The low temperature and removal of the substrate effectively halt all transporter activity and remove any unbound, extracellular BSP.

-

-

Lysis and Quantification: Add a suitable lysis buffer to the wells to release the intracellular contents. Quantify the amount of BSP in the lysate using a spectrophotometer. The amount of uptake is typically normalized to the protein content in each well.

-

Data Analysis:

-

Trustworthiness: First, calculate the OATP1B1-specific uptake by subtracting the average uptake in the mock cells from the uptake in the OATP1B1-expressing cells for each condition. This corrects for any passive diffusion or non-specific binding.

-

Plot the percent inhibition of OATP1B1-specific BSP uptake against the log concentration of the test compound.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of transporter activity.

-

Regulatory Significance and DDI Prediction

Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have issued guidance documents that recommend evaluating new drugs for their potential to interact with key transporters, including OATP1B1 and OATP1B3. [15] In vitro IC50 values generated from assays like the one described above are critical for this assessment. These values are used in basic models to predict the potential for a clinically relevant DDI. For example, a simple model involves comparing the IC50 value to the maximum unbound plasma concentration (Cmax,u) of the drug in humans. If the ratio of Cmax,u to IC50 exceeds a certain threshold (e.g., 0.1), further clinical DDI studies may be warranted. [16]

Intracellular Fate: The Journey Beyond Uptake

Once inside the hepatocyte, BSP does not typically accumulate. It is rapidly conjugated with glutathione (GSH) in a reaction catalyzed by Glutathione S-transferases (GSTs). [17][18][19]This conjugation step increases the molecule's water solubility and marks it for export from the cell. The resulting BSP-GSH conjugate is then actively transported into the bile canaliculus, primarily by the Multidrug Resistance-Associated Protein 2 (MRP2, encoded by ABCC2), an ATP-binding cassette (ABC) efflux transporter located on the apical (canalicular) membrane of the hepatocyte. [20]This entire process, from sinusoidal uptake to canalicular efflux, represents a major pathway for hepatic drug clearance.

Conclusion

The cellular uptake of sulfobromophthalein is a well-characterized process that serves as an invaluable model for understanding the role of OATP1B1 and OATP1B3 in hepatic drug disposition. As detailed in this guide, a thorough investigation of a new drug's interaction with this pathway is a cornerstone of modern preclinical safety assessment. By employing robust, well-controlled in vitro assays and understanding the causal principles behind their design, researchers can effectively predict and mitigate the risk of transporter-mediated drug-drug interactions, contributing to the development of safer and more effective medicines.

References

-

Albumin-Mediated Drug Uptake by Organic Anion Transporter 1/3 Is Real: Implications for the Prediction of Active Renal Secretion Clearance. (n.d.). National Institutes of Health. [Link]

-

Niemi, M., Pasanen, M. K., & Neuvonen, P. J. (2011). Impact of OATP transporters on pharmacokinetics. British Journal of Pharmacology, 160(1), 1-18. [Link]

-

Basit, A., & Amjad, M. (2017). Regulation of Organic Anion Transporting Polypeptides (OATP) 1B1- and OATP1B3-Mediated Transport: An Updated Review in the Context of OATP-Mediated Drug-Drug Interactions. Pharmaceutics, 9(2), 15. [Link]

-

Kato, Y., Onishi, Y., & Kurata, A. (2009). Long-lasting inhibition of the transporter-mediated hepatic uptake of sulfobromophthalein by cyclosporin a in rats. Drug Metabolism and Disposition, 37(6), 1262-1268. [Link]

-

Sharma, P., & Varma, M. V. S. (2010). Validation of cell-based OATP1B1 assays to assess drug transport and the potential for drug-drug interaction to support regulatory submissions. Xenobiotica, 40(3), 191-200. [Link]

-

Capron, J. P., Erlinger, S., & Feldmann, G. (1975). Increased sulfobromophthalein clearance in a patient receiving phenobarbital and other anticonvulsant drugs. Gastroenterology, 69(3), 756-760. [Link]

-

Kindla, J., Müller, F., & Fromm, M. F. (2011). Influence of non-steroidal anti-inflammatory drugs on organic anion transporting polypeptide (OATP) 1B1- and OATP1B3-mediated drug transport. British Journal of Pharmacology, 162(5), 1181-1189. [Link]

-

Zhao, R., & Goldman, I. D. (2013). Substrate- and pH-Specific Antifolate Transport Mediated by Organic Anion-Transporting Polypeptide 2B1 (OATP2B1-SLCO2B1). Molecular Pharmacology, 83(5), 1133-1142. [Link]

-

N K, J., & A, S. (2013). Role of OATP-1B1 and/or OATP-1B3 in hepatic disposition of tyrosine kinase inhibitors. Drug Metabolism and Drug Interactions, 28(4), 211-220. [Link]

-

Shima, T., & Tohyama, K. (1979). Biliary excretion of conjugated sulfobromophthalein (BSP) in constitutional conjugated hyperbilirubinemias. The Tohoku Journal of Experimental Medicine, 127(1), 35-44. [Link]

-

Tiribelli, C., & Lunazzi, G. C. (1986). Cellular localization of sulfobromophthalein transport activity in rat liver. Biochimica et Biophysica Acta (BBA) - Biomembranes, 860(1), 189-194. [Link]

-

U.S. Food and Drug Administration. (2023). Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers. [Link]

-

Shitara, Y., Horie, T., & Sugiyama, Y. (2006). Clinical significance of organic anion transporting polypeptides (OATPs) in drug disposition: their roles in hepatic clearance and intestinal absorption. Biopharmaceutics & Drug Disposition, 27(9), 45-64. [Link]

-

Combes, B. (1965). The Importance of Conjugation with Glutathione for Sulfobromophthalein Sodium (BSP) Transfer from Blood to Bile. The Journal of Clinical Investigation, 44(8), 1214-1224. [Link]

-

BioIVT. (n.d.). OATP1B3 (SLCO1B3) Transporter Assay. [Link]

-

Medscape. (n.d.). Hepatic and Intestinal OATP-mediated Drug-Drug Interactions. [Link]

-

Meyer, Z. U., & Carlile, D. J. (2019). Assessment of Pharmacokinetic Drug-Drug Interactions in Humans: In Vivo Probe Substrates for Drug Metabolism and Drug Transport Revisited. Clinical Pharmacokinetics, 58(1), 5-30. [Link]

-

Kis, E., & Ioja, E. (2023). A Unique In Vitro Assay to Investigate ABCB4 Transport Function. International Journal of Molecular Sciences, 24(5), 4426. [Link]

-

BioAgilytix. (n.d.). Drug-Drug Interaction. [Link]

-

ResearchGate. (n.d.). Influence of Tyrosine Kinase Inhibition on Organic Anion Transporting Polypeptide 1B3-Mediated Uptake. [Link]

-

Roma, M. G., & Vore, M. (1993). Impairment of sulfobromophthalein biliary excretion and inhibition of glutathione S-transferase activity induced by perhexiline maleate in rats. Toxicology and Applied Pharmacology, 121(2), 223-231. [Link]

-

Ostanek, B., & Faganeli, N. (2012). Organic anion transporting polypeptides OATP1B1 and OATP1B3 and their genetic variants influence the pharmacokinetics and pharmacodynamics of raloxifene. Journal of Translational Medicine, 10, 76. [Link]

-

Kenworthy, K. E., & Bloomer, J. C. (1999). CYP3A4 drug interactions: correlation of 10 in vitro probe substrates. British Journal of Clinical Pharmacology, 48(5), 716-723. [Link]

-

Rettie, A. (n.d.). Glutathione Conjugation. University of Washington. [Link]

-

ResearchGate. (n.d.). Clinical significance of organic anion transporting polypeptides (OATPs) in drug disposition: Their roles in hepatic clearance and intestinal absorption. [Link]

-

Combes, B., & Stakelum, G. S. (1961). A LIVER ENZYME THAT CONJUGATES SULFOBROMOPHTHALEIN SODIUM WITH GLUTATHIONE. The Journal of Clinical Investigation, 40(6), 981-988. [Link]

Sources

- 1. Role of OATP-1B1 and/or OATP-1B3 in hepatic disposition of tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Influence of non-steroidal anti-inflammatory drugs on organic anion transporting polypeptide (OATP) 1B1- and OATP1B3-mediated drug transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bioagilytix.com [bioagilytix.com]

- 4. Clinical significance of organic anion transporting polypeptides (OATPs) in drug disposition: their roles in hepatic clearance and intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medscape.com [medscape.com]

- 6. researchgate.net [researchgate.net]

- 7. Impact of OATP transporters on pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. bioivt.com [bioivt.com]

- 11. Cellular localization of sulfobromophthalein transport activity in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Validation of cell-based OATP1B1 assays to assess drug transport and the potential for drug-drug interaction to support regulatory submissions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Substrate- and pH-Specific Antifolate Transport Mediated by Organic Anion-Transporting Polypeptide 2B1 (OATP2B1-SLCO2B1) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Albumin-Mediated Drug Uptake by Organic Anion Transporter 1/3 Is Real: Implications for the Prediction of Active Renal Secretion Clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fda.gov [fda.gov]

- 16. Assessment of Pharmacokinetic Drug-Drug Interactions in Humans: In Vivo Probe Substrates for Drug Metabolism and Drug Transport Revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Importance of Conjugation with Glutathione for Sulfobromophthalein Sodium (BSP) Transfer from Blood to Bile - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Impairment of sulfobromophthalein biliary excretion and inhibition of glutathione S-transferase activity induced by perhexiline maleate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A LIVER ENZYME THAT CONJUGATES SULFOBROMOPHTHALEIN SODIUM WITH GLUTATHIONE - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Biliary excretion of conjugated sulfobromophthalein (BSP) in constitutional conjugated hyperbilirubinemias - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gatekeepers of the Liver: Elucidating the Role of OATP Transporters in Hepatocyte Uptake of Sulfobromophthalein (BSP)

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The hepatic clearance of drugs and other xenobiotics is a critical determinant of their pharmacokinetic profile and potential for toxicity. A key initial step in this process is the uptake of compounds from portal blood into hepatocytes, a function largely mediated by solute carrier (SLC) transporters on the sinusoidal membrane. Among these, the Organic Anion Transporting Polypeptides (OATPs), particularly OATP1B1 and OATP1B3, are paramount. This technical guide provides an in-depth exploration of the role of these transporters using sulfobromophthalein (BSP), a prototypical substrate, as a model compound. We delve into the molecular mechanisms of transport, present field-proven methodologies for in vitro characterization, and discuss the profound implications of OATP function in drug-drug interactions and pharmacogenetics. This document is intended to serve as a comprehensive resource for scientists engaged in drug discovery, development, and regulatory assessment, offering both foundational knowledge and practical, actionable protocols.

Section 1: Foundational Concepts - The Hepatic Uptake Machinery

The liver is the body's primary metabolic hub, essential for processing and eliminating a vast array of endogenous substances and xenobiotics.[1] Efficient clearance requires a coordinated system of transport proteins that facilitate the movement of molecules from the blood into hepatocytes and subsequently into bile or back into circulation.

The OATP Superfamily: An Introduction

Organic Anion Transporting Polypeptides (OATPs), encoded by the SLCO gene family, are integral membrane proteins that mediate the sodium-independent uptake of a wide range of amphipathic organic compounds.[2][3] Structurally, they are predicted to have 12 transmembrane domains with intracellular N- and C-termini.[2] While over 11 human OATPs have been identified with varying tissue distributions, a specific subset is predominantly expressed in the liver and is crucial for hepatic drug disposition.[4][5]

Liver-Specific OATPs: OATP1B1, OATP1B3, and OATP2B1

Located on the basolateral (sinusoidal) membrane of human hepatocytes, OATP1B1 (SLCO1B1) and OATP1B3 (SLCO1B3) are the most significant contributors to the hepatic uptake of many clinically relevant drugs.[6] OATP2B1 (SLCO2B1) is also expressed in the liver, along with other tissues like the intestine.[4] These transporters have broad and often overlapping substrate specificities, handling endogenous compounds like bile acids, bilirubin, and hormones, as well as numerous drugs, including statins, sartans, and certain chemotherapeutics.[6][7][8] Their function is a critical determinant of first-pass hepatic extraction and overall systemic exposure.[4]

Section 2: Sulfobromophthalein (BSP) - A Prototypical OATP Substrate

For decades, sulfobromophthalein (BSP) was the gold standard for clinical assessment of hepatic transport function.[1] Although largely replaced in clinical practice, its utility as a probe substrate in research remains invaluable.

-

Historical Context : The BSP clearance test measured the rate of removal of intravenously administered BSP from the plasma, providing a functional index of hepatobiliary integrity.[9]

-

Physicochemical Properties : BSP is an amphipathic, dianionic molecule at physiological pH, with a molecular weight that fits the general profile for OATP substrates (typically >350 Da).[10]

-

Mechanism of Clearance : The rapid and efficient clearance of BSP from circulation is a carrier-mediated process.[1] Kinetic studies demonstrate that its uptake into hepatocytes is saturable, temperature-dependent, and Na+-independent, all hallmarks of OATP-mediated transport.[11] OATP1B1 and OATP1B3 have been definitively identified as the primary transporters responsible for the hepatic uptake of BSP.[7][8]

Section 3: The Mechanism of OATP-Mediated BSP Uptake

Understanding the transport mechanism is fundamental to predicting and interpreting kinetic data. OATP-mediated transport is an energetically favorable process of facilitated diffusion, but it is not driven by a direct sodium gradient.

-

Driving Force : The precise driving force remains a subject of investigation. The leading hypothesis is an anion exchange mechanism, where the influx of an OATP substrate like BSP is coupled to the efflux of an intracellular anion such as bicarbonate (HCO₃⁻) or reduced glutathione (GSH).[7] This maintains electroneutrality, as transporting a dianionic substrate like BSP against the negative membrane potential of a hepatocyte would otherwise be energetically unfavorable.[10]

-

Influence of pH : The transport activity of many OATPs, including OATP1B1 and OATP2B1, is often stimulated by a slightly acidic extracellular pH.[10] This substrate-dependent phenomenon may be due to the protonation of key amino acid residues within the transporter's substrate-binding pocket, enhancing substrate recognition or conformational changes required for translocation.[10]

-

Kinetics of Transport : The uptake of BSP by hepatocytes exhibits classic Michaelis-Menten kinetics.[11] Studies using isolated rat hepatocytes have determined a Michaelis constant (Km) for BSP uptake of approximately 6.2 µM, indicating a high affinity of the transporter for its substrate.[11] This saturable process is competitively inhibited by other organic anions, confirming the involvement of a shared binding site on a carrier protein.[1][11]

Section 4: Methodologies for Characterizing OATP-Mediated BSP Uptake

For drug development professionals, robust and reliable in vitro assays are essential for identifying a new chemical entity's (NCE) potential as an OATP substrate or inhibitor. The choice of experimental system is critical and depends on the specific question being addressed.

In Vitro Model Systems

-

Transfected Cell Lines : Systems such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells that are engineered to overexpress a single human OATP isoform (e.g., OATP1B1) are the workhorse for transporter research.

-

Causality : This reductionist approach is crucial for definitively identifying which specific transporter is responsible for a drug's uptake and for calculating the kinetic parameters (Km, Vmax, IC₅₀) for that single transporter without confounding influences from other transporters present in hepatocytes.[12]

-

-

Primary Human Hepatocytes : Considered the "gold standard," these cells provide the most physiologically relevant model.

-

Causality : They endogenously express the full complement of hepatic uptake and efflux transporters, cofactors, and metabolic enzymes, allowing for the study of the integrated process of uptake, metabolism, and biliary efflux.[13][14] They are used in both suspension for short-term uptake studies and as sandwich-cultured monolayers for investigating biliary clearance.

-

Experimental Protocol: A Self-Validating OATP1B1 Uptake Assay

This protocol describes a typical experiment to determine if a test compound is a substrate of OATP1B1 using a transfected cell line model. The inclusion of parallel controls ensures the system is self-validating.

Objective: To measure the initial uptake rate of a radiolabeled ([³H] or [¹⁴C]) probe substrate (e.g., BSP or Estradiol-17β-glucuronide) in HEK293 cells stably transfected with OATP1B1 versus mock-transfected control cells.

Materials:

-

HEK293-OATP1B1 and HEK293-Mock cell lines

-

Culture medium (e.g., DMEM with 10% FBS, appropriate selection antibiotic)

-

Poly-D-lysine coated 24-well plates

-

Hanks' Balanced Salt Solution (HBSS) or similar uptake buffer

-

Radiolabeled probe substrate (e.g., [³H]-BSP)

-

Potent OATP1B1 inhibitor (e.g., Rifampicin, 10 µM) for positive control

-

Lysis buffer (e.g., 0.1% SDS in PBS)

-

Scintillation fluid and counter

Step-by-Step Methodology:

-

Cell Seeding: Seed HEK293-OATP1B1 and HEK293-Mock cells onto poly-D-lysine coated 24-well plates at a density to achieve a confluent monolayer (e.g., 0.2 x 10⁶ cells/well) and culture for 48 hours.

-

Pre-incubation: Aspirate culture medium and wash the cell monolayer twice with 0.5 mL of pre-warmed (37°C) uptake buffer. Add 0.2 mL of uptake buffer and pre-incubate at 37°C for 10 minutes. This step equilibrates the cells to the assay conditions.

-

Initiate Uptake: Remove the pre-incubation buffer and initiate the transport reaction by adding 0.2 mL of uptake buffer containing the radiolabeled probe substrate. For inhibitor wells, this solution will also contain Rifampicin. The time should be kept short (e.g., 1-5 minutes) to ensure measurement of the initial linear uptake rate and prevent substrate efflux or metabolism.

-

Terminate Uptake: To stop the reaction, rapidly aspirate the substrate solution and immediately wash the cells three times with 0.5 mL of ice-cold uptake buffer. The use of ice-cold buffer is critical to instantly halt all transporter activity.

-

Cell Lysis: Add 0.3 mL of lysis buffer to each well and incubate for 20 minutes at room temperature with gentle shaking to ensure complete cell lysis.

-

Quantification: Transfer an aliquot of the lysate (e.g., 0.2 mL) to a scintillation vial, add 4 mL of scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Protein Normalization: Use a small aliquot of the remaining lysate to determine the total protein content in each well (e.g., using a BCA protein assay). This is essential for normalizing the uptake data to the amount of cellular material.

-

Data Analysis:

-

Calculate the uptake rate in pmol/mg protein/min.

-

Self-Validation Check 1: The uptake in OATP1B1-expressing cells should be significantly higher than in Mock cells.

-

Self-Validation Check 2: The uptake in OATP1B1-expressing cells should be significantly reduced in the presence of the inhibitor Rifampicin.

-

The net active transport is calculated by subtracting the uptake in Mock cells from the uptake in OATP1B1-expressing cells.

-

Visualization of Experimental Workflow

Caption: Workflow for a self-validating in vitro OATP1B1 uptake assay.

Section 5: Clinical and Pharmacological Significance

The function of hepatic OATPs extends far beyond BSP transport; it is a cornerstone of clinical pharmacology, influencing drug safety and efficacy.

Drug-Drug Interactions (DDIs)

When two drugs are co-administered, one can act as an inhibitor of an OATP transporter, blocking the uptake of the other (the substrate). This leads to decreased hepatic clearance and a consequent increase in the substrate's plasma concentration, potentially causing dose-dependent toxicity.[5][6]

-

Mechanism : A perpetrator drug (inhibitor) competes with a victim drug (substrate) for binding to OATP1B1/1B3. This reduces the victim drug's entry into the liver, its primary site of elimination.[6]

-

Clinical Example : The co-administration of the immunosuppressant cyclosporine (a potent OATP1B1 inhibitor) with statins (OATP1B1 substrates) can dramatically increase statin plasma levels, elevating the risk of severe myopathy and rhabdomyolysis.[5][7]

Table 1: Common OATP1B1/1B3 Substrates and Inhibitors

| Class | Substrates | Inhibitors |

| Statins | Atorvastatin, Pravastatin, Rosuvastatin, Simvastatin acid | Cyclosporine, Gemfibrozil, Rifampicin, Ritonavir |

| Antidiabetics | Repaglinide, Nateglinide | Repaglinide, Rosiglitazone |

| Antihypertensives | Olmesartan, Valsartan | Telmisartan |

| Anticancer Drugs | Methotrexate, Paclitaxel, Irinotecan | Imatinib, Lapatinib |

| Endogenous | Bilirubin, Estrone-3-sulfate, Thyroxine | - |

Data sourced from multiple references.[5][6][7][8][15]

Visualization of a Competitive Drug-Drug Interaction

Caption: Mechanism of OATP1B1-mediated competitive drug-drug interaction.

Pharmacogenetics: The Impact of SLCO Polymorphisms

Genetic variations in SLCO genes can lead to the expression of transporters with reduced, or occasionally increased, function.[16] This inter-individual variability is a major cause of differing drug responses among patients.

-

Key Polymorphism : The most studied single nucleotide polymorphism (SNP) is c.521T>C (p.Val174Ala) in the SLCO1B1 gene, which results in significantly decreased transport activity.[5]

-

Clinical Consequence : Individuals carrying the c.521C allele (especially homozygotes, 15/15) exhibit markedly higher plasma concentrations of OATP1B1 substrates. For simvastatin acid, this polymorphism is strongly associated with an increased risk of myopathy.[5] This has led to pharmacogenetic testing recommendations to guide statin dosing.

Regulatory Imperative

Given the clear clinical risks, regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have issued guidance recommending that most investigational drugs be evaluated in vitro for their potential to act as substrates or inhibitors of OATP1B1 and OATP1B3.[17][18][19] Positive findings may trigger further clinical DDI studies.

Section 6: Conclusion and Future Directions

The OATP transporters, particularly OATP1B1 and OATP1B3, are indispensable components of hepatic drug clearance. Using BSP as a probe, researchers have elucidated the fundamental mechanisms of carrier-mediated uptake into hepatocytes. This knowledge is now critically applied in modern drug development to proactively identify and manage risks associated with transporter-mediated drug-drug interactions and pharmacogenetic variability.

Future research will continue to refine our understanding through:

-

Advanced In Vitro Models : Development of more sophisticated models like microphysiological systems (liver-on-a-chip) that better recapitulate the in vivo environment.

-

Endogenous Biomarkers : Utilizing endogenous OATP substrates (e.g., coproporphyrins) to assess OATP function in clinical studies without administering a probe drug.[20]

-

Physiologically Based Pharmacokinetic (PBPK) Modeling : Integrating in vitro transporter data into complex computational models to better predict in vivo pharmacokinetic outcomes and DDI magnitudes.[21]

By continuing to build upon this foundational knowledge, the scientific community can better design safer and more effective medicines tailored to the individual.

References

-

Wang, L., He, Y., Yuan, H., Chen, H., & Liu, X. (2021). Overview of organic anion transporters and organic anion transporter polypeptides and their roles in the liver. World Journal of Gastrointestinal Oncology, 13(10), 1266–1285. [Link]

-

Baker, E. J., & Sparreboom, A. (2018). Organic Anion Transporting Polypeptides: Emerging Roles in Cancer Pharmacology. Clinical Pharmacology & Therapeutics, 103(3), 390–400. [Link]

-

Alam, K., Crowe, A., Wang, X., Zhang, P., Li, L., & Liu, L. (2018). Regulation of Organic Anion Transporting Polypeptides (OATP) 1B1- and OATP1B3-Mediated Transport: An Updated Review in the Context of OATP-Mediated Drug-Drug Interactions. Pharmaceutics, 10(1), 23. [Link]

-

Hagenbuch, B., & Stieger, B. (2013). Organic Anion Transporting Polypeptides. Drug Metabolism and Disposition, 41(7), 1347–1366. [Link]

-

Wolkoff, A. W. (2009). Organic Anion Uptake by Hepatocytes. Comprehensive Physiology. [Link]

-

Alam, K., Crowe, A., Wang, X., Zhang, P., Li, L., & Liu, L. (2018). Regulation of Organic Anion Transporting Polypeptides (OATP) 1B1- and OATP1B3-Mediated Transport: An Updated Review in the Context of OATP-Mediated Drug-Drug Interactions. ResearchGate. [Link]

-

Niemi, M., Pasanen, M. K., & Neuvonen, P. J. (2011). Impact of OATP transporters on pharmacokinetics. Annals of Medicine, 43(6), 419–428. [Link]

-

Teft, W. A., Mansell, S. E., & Kim, R. B. (2017). Role of OATP1B1 and OATP1B3 in Drug-Drug Interactions Mediated by Tyrosine Kinase Inhibitors. Cancers, 9(6), 63. [Link]

-

Alam, K., Crowe, A., Wang, X., Zhang, P., Li, L., & Liu, L. (2018). Regulation of Organic Anion Transporting Polypeptides (OATP) 1B1- and OATP1B3-Mediated Transport: An Updated Review in the Context of OATP-Mediated Drug-Drug Interactions. PMC. [Link]

-

Wolkoff, A. W., & Chung, C. T. (1980). Hepatocellular Uptake of Sulfobromophthalein and Bilirubin Is Selectively Inhibited by an Antibody to the Liver Plasma Membrane sulfobromophthalein/bilirubin Binding Protein. The Journal of Clinical Investigation, 65(5), 1152–1161. [Link]

-

Shitara, Y., Horie, T., & Sugiyama, Y. (2013). Clinical significance of organic anion transporting polypeptides (OATPs) in drug disposition: Their roles in hepatic clearance and intestinal absorption. Biopharmaceutics & Drug Disposition, 34(1), 45-78. [Link]

-

U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. [Link]

-

Marion, T. L., Lickteig, A. J., & Brouwer, K. L. R. (2012). Fluorescence-Based Assays for the Assessment of Drug Interaction with the Human Transporters OATP1B1 and OATP1B3. Molecular Pharmaceutics, 9(7), 1957–1966. [Link]

-

Hirano, M., Maeda, K., Shitara, Y., & Sugiyama, Y. (2012). Transporter-mediated drug--drug interactions involving OATP substrates: predictions based on in vitro inhibition studies. Clinical Pharmacology and Therapeutics, 91(6), 1068-1077. [Link]

-

Nakanishi, T., & Tamai, I. (2012). Genetic polymorphisms of OATP transporters and their impact on intestinal absorption and hepatic disposition of drugs. Drug Metabolism and Pharmacokinetics, 27(1), 106-120. [Link]

-

Bachmakov, I., Glaeser, H., Fromm, M. F., & König, J. (2008). Interaction of Oral Antidiabetic Drugs With Hepatic Uptake Transporters. Diabetes, 57(6), 1463–1469. [Link]

-

Obach, R. S. (2013). Use of Hepatocytes to Assess the Contribution of Hepatic Uptake to Clearance in Vivo. Methods in Molecular Biology, 1073, 285-295. [Link]

-

deGorter, M. K., & Kim, R. B. (2021). The role of OATP1B1 and OATP1B3 transporter polymorphisms in drug disposition and response to anticancer drugs: a review of the recent literature. Expert Opinion on Drug Metabolism & Toxicology, 17(10), 1165-1178. [Link]

-

Helin, M. (2014). THE ROLE OF OATP TRANSPORTERS IN THE ACTIVE UPTAKE OF DRUGS INTO HEPATOCYTES. University of Helsinki. [Link]

-

Heaton, K. W., & Sherlock, S. (1973). Sphincter patency and hepatic BSP uptake after biliary sphincterotomy. Gut, 14(8), 611–614. [Link]

-

Wikipedia. (n.d.). Organo anion transporter family. Retrieved January 25, 2026, from [Link]

-

BD Biosciences. (2012). Protocols Using Plateable Human Hepatocytes in ADME Assays. [Link]

-

BioIVT. (n.d.). OATP1B3 (SLCO1B3) Transporter Assay. Retrieved January 25, 2026, from [Link]

-

BioIVT. (n.d.). Drug Transporter Assays. Retrieved January 25, 2026, from [Link]

-

Tirona, R. G., Leake, B. F., Merino, G., & Kim, R. B. (2001). Genetic polymorphisms of human organic anion transporters OATP-C (SLC21A6) and OATP-B (SLC21A9): allele frequencies in the Japanese population and functional analysis. The Journal of Pharmacology and Experimental Therapeutics, 299(2), 487-493. [Link]

Sources

- 1. Organic Anion Uptake by Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview of organic anion transporters and organic anion transporter polypeptides and their roles in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organo anion transporter family - Wikipedia [en.wikipedia.org]

- 4. Organic Anion Transporting Polypeptides: Emerging Roles in Cancer Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Impact of OATP transporters on pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Regulation of Organic Anion Transporting Polypeptides (OATP) 1B1- and OATP1B3-Mediated Transport: An Updated Review in the Context of OATP-Mediated Drug-Drug Interactions [mdpi.com]

- 8. Regulation of Organic Anion Transporting Polypeptides (OATP) 1B1- and OATP1B3-Mediated Transport: An Updated Review in the Context of OATP-Mediated Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sphincter patency and hepatic BSP uptake after biliary sphincterotomy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Organic Anion Transporting Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hepatocellular uptake of sulfobromophthalein and bilirubin is selectively inhibited by an antibody to the liver plasma membrane sulfobromophthalein/bilirubin binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. bdj.co.jp [bdj.co.jp]

- 15. diabetesjournals.org [diabetesjournals.org]

- 16. Genetic polymorphisms of OATP transporters and their impact on intestinal absorption and hepatic disposition of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. fda.gov [fda.gov]

- 18. bioivt.com [bioivt.com]

- 19. bioivt.com [bioivt.com]

- 20. tandfonline.com [tandfonline.com]

- 21. researchgate.net [researchgate.net]

A Technical Guide to MRP2-Mediated Biliary Excretion of Sulfobromophthalein

This guide provides an in-depth exploration of the Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2) and its critical role in the biliary excretion of sulfobromophthalein (BSP), a classic probe substrate. Tailored for researchers, scientists, and drug development professionals, this document synthesizes foundational mechanisms with actionable experimental protocols, ensuring a comprehensive understanding of this vital hepatic transport pathway.

Introduction: The Gatekeeper of Biliary Excretion

The liver is the primary organ for metabolizing and eliminating xenobiotics and endogenous waste products from the body. A key process in this detoxification pathway is the transport of substances from hepatocytes into the bile. At the forefront of this process is the Multidrug Resistance-Associated Protein 2 (MRP2), also known as the canalicular multispecific organic anion transporter (cMOAT).[1]

MRP2 is an ATP-binding cassette (ABC) transporter located on the apical (canalicular) membrane of hepatocytes.[1][2] It functions as a primary active transporter, utilizing the energy from ATP hydrolysis to efflux a wide array of organic anions, particularly conjugated compounds, into the bile.[2][3] Its substrates include glucuronide and glutathione conjugates of drugs, carcinogens, and endogenous substances like bilirubin glucuronide.[2][3][4]

The clinical significance of MRP2 is highlighted by Dubin-Johnson syndrome, a rare, benign hereditary disorder caused by mutations in the ABCC2 gene.[5][6][7] This genetic defect leads to a non-functional or absent MRP2 protein, resulting in impaired transport of conjugated bilirubin from the liver into the bile, and consequently, chronic conjugated hyperbilirubinemia.[2][5][8]

Sulfobromophthalein (BSP) is a diagnostic agent historically used to assess liver function. Its clearance from the blood relies on a three-step hepatic process: uptake by hepatocytes, intracellular conjugation with glutathione (GSH), and finally, excretion of the BSP-GSH conjugate into the bile.[9] This final, rate-limiting step is predominantly mediated by MRP2, making BSP an invaluable tool for studying the function and inhibition of this transporter.[10][11]

Molecular Mechanism of BSP Transport

The journey of BSP from the bloodstream to the bile is a coordinated, multi-step process involving several proteins. Understanding this pathway is crucial for interpreting experimental data and predicting drug-drug interactions.

-

Sinusoidal Uptake: BSP first enters the hepatocytes from the blood across the basolateral membrane. This uptake is facilitated by organic anion transporting polypeptides (OATPs).

-

Intracellular Conjugation: Once inside the hepatocyte, BSP undergoes Phase II metabolism. It is conjugated with endogenous glutathione (GSH) in a reaction catalyzed by glutathione S-transferases (GSTs). This conjugation is critical, as MRP2 preferentially transports the glutathione conjugate (BSP-GSH) rather than the parent compound.[9][11]

-

Canalicular Efflux: The BSP-GSH conjugate is then actively transported across the apical membrane of the hepatocyte into the bile canaliculus.[9] This energy-dependent efflux against a concentration gradient is mediated by MRP2.[2][3]

This pathway underscores a fundamental principle of hepatic detoxification: lipophilic compounds are often converted into more water-soluble, anionic conjugates to facilitate their elimination via transporters like MRP2.

Experimental Methods for Studying MRP2 Function

Several in vitro systems are available to investigate MRP2-mediated transport. The choice of model depends on the specific research question, ranging from detailed kinetic analysis to higher-throughput screening.

Vesicle Transport Assay: A Mechanistic Gold Standard

The vesicle transport assay is a powerful tool for definitively identifying substrates and inhibitors of a specific transporter and for determining transport kinetics.[12][13] The assay utilizes membrane vesicles prepared from cells (e.g., Sf9 insect cells or HEK293) that overexpress the transporter of interest.[14][15] These vesicles are "inside-out," meaning the ATP-binding domain faces the external buffer, allowing for controlled study of ATP-dependent uptake into the vesicle.[13][16]

Expert Insight: The beauty of the vesicle system is its purity. It isolates the transporter from other cellular processes, providing unambiguous evidence of direct interaction. It is the go-to method for confirming whether a compound is a substrate or inhibitor and for calculating kinetic parameters like Kₘ and Vₘₐₓ.

Self-Validating Protocol: ATP-Dependent Uptake of BSP-GSH into MRP2 Vesicles

This protocol describes a method to measure the direct, ATP-driven transport of a substrate into MRP2-expressing vesicles.

Materials:

-

MRP2-expressing membrane vesicles and control vesicles (without MRP2)

-

Radiolabeled substrate (e.g., ³H-BSP-GSH) or fluorescent substrate

-

Assay Buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 70 mM KCl)[12]

-

ATP and AMP solutions (in Assay Buffer)

-

Washing Buffer (ice-cold)

-